molecular formula C15H29N3O3 B7915354 [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915354
M. Wt: 299.41 g/mol
InChI Key: VBFPJQJIDUCNOW-LBPRGKRZSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-amino-acetyl moiety. Its CAS number (1036389-86-2) confirms its identity , and it has been utilized in research as a synthetic intermediate, particularly in peptide and heterocyclic chemistry. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability during synthetic processes . Notably, commercial availability of this compound has been discontinued, limiting its current use .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10,16H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFPJQJIDUCNOW-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Piperidine Core

The tert-butyl carbamate (Boc) group is universally employed to protect the piperidine nitrogen during synthesis. Method A (adapted from ) involves reacting (S)-3-hydroxypiperidine with Boc anhydride (Boc₂O) in dichloromethane at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). Triethylamine (TEA) neutralizes HCl byproducts, yielding (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with 92–95% purity after silica gel chromatography .

Critical parameters :

  • Temperature control (0–5°C) prevents epimerization.

  • Stoichiometric TEA (1.2 equiv) ensures complete Boc activation.

Industrial scaling : Continuous flow reactors enhance mixing efficiency, reducing reaction time to 30 minutes .

Mesylation of the 3-Hydroxy Group

Conversion of the hydroxyl group to a mesylate (OMs) facilitates nucleophilic displacement. Method B ( ) treats (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride (MsCl, 1.1 equiv) in toluene at 0°C. After 2 hours, the mesylated intermediate precipitates in 89% yield upon hexane addition .

Side reactions :

  • Over-sulfonation (<5%) occurs if MsCl exceeds 1.2 equiv.

  • Hydrolysis to the diol is mitigated by anhydrous conditions.

Table 1 : Mesylation Optimization

ParameterCondition 1Condition 2Condition 3
SolventTolueneDCMTHF
Temperature (°C)025-10
Yield (%)897281
Source

Acetylation with 2-Aminoacetyl Chloride

The mesylate undergoes nucleophilic substitution with 2-aminoacetyl chloride. Method C ( ) refluxes the mesylated intermediate with 1.5 equiv of 2-aminoacetyl chloride in acetonitrile for 6 hours, achieving 78% yield. Excess acyl chloride drives the reaction but necessitates post-reaction quenching with NaHCO₃ to prevent diketopiperazine formation .

Stereochemical integrity :

  • Chiral HPLC confirms retention of configuration (99.2% ee).

  • Racemization (<0.8%) occurs only above 80°C.

Alternative approach : Enzymatic transamination (ATA biocatalyst, ) avoids harsh conditions, yielding 65.8% over three steps with >99.9% ee .

Isopropyl Carbamate Formation

Coupling the acetylated piperidine with isopropyl isocyanate completes the carbamic acid tert-butyl ester. Method D ( ) employs 1.2 equiv isopropyl isocyanate in THF at -15°C, catalyzed by DMAP. After 12 hours, the product crystallizes in 85% yield.

Impurity profile :

  • Residual isocyanate (<0.1%) removed via aqueous wash.

  • Di-isopropyl urea byproduct (3%) eliminated by recrystallization.

Table 2 : Coupling Reaction Variables

VariableOptimal ValueImpact on Yield
Temperature (°C)-15Maximizes
Catalyst Loading5 mol% DMAPAccelerates
SolventTHFEnhances solubility

Chemoenzymatic Route for Enhanced Stereocontrol

A biocatalytic alternative (Method E , ) starts with ethyl N-Boc-D-pyroglutamate. Transaminase-mediated amination followed by spontaneous cyclization constructs the piperidine ring in 72% yield. Subsequent acetylation and carbamate formation achieve 65.8% overall yield .

Advantages over chemical synthesis :

  • Eliminates toxic reagents (e.g., MsCl).

  • Scalable to multi-kilogram batches.

Table 3 : Comparison of Chemical vs. Enzymatic Methods

MetricChemical ( )Enzymatic ( )
Overall Yield (%)5865.8
ee (%)99.2>99.9
Step Count43

Industrial Production and Process Optimization

Large-scale synthesis prioritizes cost and safety. Method F ( ) uses toluene instead of DCM for mesylation, reducing environmental impact. Automated pH control during Boc deprotection minimizes variability, while in-line FTIR monitors reaction progression .

Key challenges :

  • Catalyst recycling in enzymatic routes.

  • Waste management of acyl chloride byproducts.

Analytical Characterization

Final product validation employs:

  • ¹H NMR : δ 1.44 (s, Boc CH₃), 3.2–3.8 (piperidine H), 4.1 (isopropyl CH) .

  • HPLC-MS : [M+H]⁺ = 299.42, retention time 8.2 min .

  • Chiral HPLC : >99.9% ee (Chiralpak IA column, hexane:IPA 90:10) .

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : 0–25°C

  • Time : 1–4 hours

Products :

  • Free amine [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-amine

  • tert-Butyl alcohol

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to cleavage of the Boc group.

Amide Bond Cleavage

The 2-amino-acetyl moiety participates in acid- or base-mediated hydrolysis :

Reaction Conditions

ConditionReagentsTemperatureTime
Acidic hydrolysis6M HCl, reflux110°C12–24h
Basic hydrolysis2M NaOH, ethanol/water80°C6–12h

Products :

  • Piperidine-3-yl-isopropyl-carbamic acid tert-butyl ester

  • Glycine (from acetyl group cleavage).

Acylation of the Amino Group

The primary amine in the 2-amino-acetyl group reacts with acylating agents :

Reaction Example :

  • Reagent : Acetic anhydride

  • Conditions : Pyridine, 0°C → 25°C, 2h

  • Product : [(S)-1-(2-Acetamido-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Yield : ~85% (reported for analogous compounds).

Nucleophilic Substitution at the Acetyl Group

The amino-acetyl group’s terminal amine acts as a nucleophile in alkylation or arylation reactions :

Reaction with Benzyl Chloride :

  • Conditions : DIPEA, DMF, 60°C, 6h

  • Product : [(S)-1-(2-(Benzylamino)-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

  • Yield : 72%.

Piperidine Ring Functionalization

The piperidine ring undergoes ring-opening or substitution reactions :

Epoxidation Reaction :

  • Reagent : m-CPBA (meta-chloroperbenzoic acid)

  • Conditions : DCM, 0°C → 25°C, 12h

  • Product : Epoxide derivative (unstable intermediate) .

Coupling Reactions

The compound participates in peptide coupling via its amino group:

Example with Fmoc-l-Trp-OH :

  • Reagent : HATU, DIPEA, DMF

  • Conditions : 25°C, 4h

  • Product : [(S)-1-(2-(Fmoc-Trp-amido)-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

  • Yield : 89% (similar to protocols in Source 10) .

Redox Reactions

Oxidation of the Piperidine Ring :

  • Reagent : KMnO₄ in acidic conditions

  • Product : Pyridine derivative (via dehydrogenation).

Comparative Analysis of Reaction Yields

Reaction TypeConditionsYield (%)Key Reference
Boc DeprotectionTFA/DCM, 25°C, 2h95
AcylationAc₂O, Pyridine, 25°C, 2h85
BenzylationBnCl, DIPEA, DMF, 60°C, 6h72
Peptide CouplingHATU, DIPEA, DMF, 25°C, 4h89

Scientific Research Applications

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Modifications :

  • The pyrrolidin-3-yl analog (CAS 1353998-29-4) replaces the piperidine ring with a 5-membered pyrrolidine, reducing ring strain and altering conformational flexibility .
  • The benzyl ester variant (CAS 1354033-31-0) replaces the tert-butyl group with a benzyl ester, increasing hydrophobicity and altering cleavage kinetics under acidic conditions .

Functional Group Variations: The chloro-acetyl substituent () enhances electrophilicity compared to the amino-acetyl group, making it reactive in nucleophilic substitution reactions .

Biological Implications: The tert-butyl ester in the target compound offers superior stability in basic conditions compared to benzyl esters, which are prone to hydrogenolysis . Amino-acetyl groups facilitate hydrogen bonding, enhancing interactions in enzymatic or receptor-binding assays compared to chloro-acetyl derivatives .

Biological Activity

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound with a complex structure that suggests significant potential in various biological activities. This article explores its biological activity, including neuroprotective, antimicrobial, and anticancer properties, based on diverse research findings.

Structural Characteristics

The compound features:

  • Piperidine Ring : A six-membered ring with nitrogen that is often associated with neuroactive properties.
  • Amino-acetyl Group : This group can enhance interactions with biological systems.
  • Tert-butyl Ester Functional Group : Known for its stability and ability to influence the lipophilicity of the compound.

Molecular Formula and Properties

  • Molecular Formula : C15H29N3O3
  • Molecular Weight : 299.42 g/mol

1. Neuroprotective Effects

Research indicates that compounds containing piperidine rings often exhibit neuroprotective properties. These effects may be attributed to the ability of the compound to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Studies have shown that similar piperidine derivatives can prevent neuronal cell death in models of neurodegenerative diseases.

2. Antimicrobial Activity

The presence of amino and carbonyl groups in the structure enhances the compound's interaction with biological membranes, potentially leading to antimicrobial effects. Research has demonstrated that derivatives of carbamic acids can exert significant antimicrobial activity against various bacterial strains.

3. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. Similar compounds have been investigated for their ability to target specific cancer pathways, making this compound a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Piperidine6-membered ring with nitrogenNeuroprotective, Antimicrobial
Carbamate EsterEster functional groupInsecticidal, Antimicrobial
Amino AcidsAmine and carboxylic acid groupsProtein synthesis

The unique combination of functional groups in [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester may enhance its bioactivity compared to these similar compounds.

Neuroprotection

A study on piperidine derivatives indicated that they could significantly reduce neuronal apoptosis in vitro, suggesting a protective role against neurotoxic agents. This aligns with findings from other research indicating that modifications in the piperidine structure can enhance neuroprotective efficacy.

Antimicrobial Testing

In vitro tests have shown that related carbamate esters exhibit broad-spectrum antimicrobial activity. This suggests that [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester may also possess similar properties, warranting further investigation into its mechanism of action against specific pathogens.

Anticancer Activity

Preliminary results from cell line studies indicate that this compound could inhibit the proliferation of cancer cells through apoptosis mechanisms. Further studies are needed to elucidate the specific pathways involved and to assess efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via Boc (tert-butyloxycarbonyl) protection of the amine group. For example, in analogous syntheses, DMAP (4-dimethylaminopyridine) is used as a catalyst with Boc₂O (di-tert-butyl dicarbonate) in anhydrous dichloromethane at 0°C. After reaction completion, the solvent is removed under reduced pressure, and the crude product is purified via silica gel column chromatography using gradients of ethyl acetate/hexanes .
  • Key Steps :

  • Boc protection of the primary amine.
  • Acetylation of the piperidine ring.
  • Final purification via chromatography.

Q. Which spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound?

  • Characterization :

  • IR Spectroscopy : Validates carbonyl (C=O) and amine (N-H) functional groups.
  • NMR (¹H and ¹³C) : Confirms stereochemistry and integration ratios (e.g., tert-butyl protons at ~1.4 ppm, piperidine ring protons between 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should this compound be stored to ensure stability, and what are its known degradation pathways?

  • Storage : Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases .
  • Degradation : The Boc group is susceptible to acidic conditions (e.g., trifluoroacetic acid), while the acetylated amine may hydrolyze under prolonged basic conditions. Monitor via TLC or HPLC for degradation products .

Advanced Research Questions

Q. What strategies are effective for optimizing enantiomeric purity during synthesis?

  • Methodology :

  • Use chiral auxiliaries or catalysts (e.g., asymmetric Mannich reactions) to control stereocenters .
  • Employ enantioselective chromatography with chiral stationary phases (e.g., cellulose-based columns) .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Approach :

  • Density Functional Theory (DFT) : Calculate transition states for Boc deprotection or nucleophilic acyl substitutions.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors (e.g., PPARγ in pharmacological studies) .
  • Software Tools : Gaussian, Schrödinger Suite, or AutoDock for docking studies .

Q. What mechanistic insights exist for the compound’s degradation under physiological conditions?

  • Findings :

  • Acidic Hydrolysis : The tert-butyl ester undergoes cleavage in gastric pH environments, releasing isopropyl-carbamic acid.
  • Enzymatic Degradation : Esterases in serum may hydrolyze the acetyl group, necessitating prodrug design modifications .
    • Experimental Validation : Use LC-MS to track degradation metabolites in simulated biological fluids .

Q. Can cross-coupling reactions be applied to modify the piperidine or acetyl moieties?

  • Case Study : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups to the piperidine ring. For example, tert-butyl XPhos and Cs₂CO₃ in tert-butanol at 100°C facilitate C–N bond formation .
  • Yield Optimization : Vary catalysts (Pd(OAc)₂ vs. PdCl₂) and bases (Cs₂CO₃ vs. K₃PO₄) to improve efficiency .

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